Pomalidomide 4'-PEG5-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

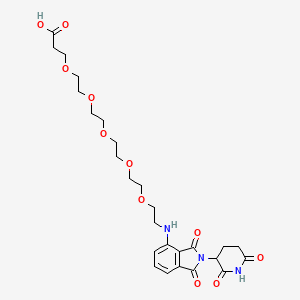

Pomalidomide 4’-PEG5-acid is a compound that incorporates a cereblon ligand and a hydrophilic PEG5 linker. It is primarily used in the development of PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for targeted protein degradation. This compound is designed for conjugation to target proteins, facilitating research in protein degradation and related fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4’-PEG5-acid involves multiple steps. One common method includes the reaction of pomalidomide with a PEG5 linker that has a terminal carboxylic acid group. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for Pomalidomide 4’-PEG5-acid often utilize continuous flow synthesis, which allows for efficient and scalable production. This method involves a series of reactions carried out in a continuous flow system, ensuring high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SₙAr)

The primary chemical reaction involving pomalidomide 4'-PEG5-acid is SₙAr at the 4-fluorothalidomide core. This reaction enables functionalization with amines to generate PROTAC linkers or conjugates:

Reaction Conditions and Optimization

-

Solvent: DMSO outperforms DMF due to reduced formation of dimethylamine-derived byproducts (e.g., compound 3 ) .

-

Temperature: 130°C for primary amines (e.g., propargylamine, benzylamine) and 50°C for secondary amines to minimize side reactions .

-

Yields:

Amine Type Example Amine Solvent Yield Primary Propargylamine DMSO 84% Primary Benzylamine DMSO 68% Secondary Piperazine DMSO 62%

Key Observations

-

DMF leads to undesired dimethylamine adducts (e.g., 3 ) at 130°C, reducing yields to <10% .

-

Alcohols and carboxylic acids (e.g., glycine) are tolerated, enabling direct conjugation .

Conjugation Strategies

The terminal carboxylic acid of the PEG5 linker allows covalent attachment to target ligands via:

Carbodiimide-Mediated Amide Coupling

-

Reagents: EDC/HOBt or DCC.

-

Applications: Conjugation to JQ1 (a BET inhibitor) for PROTAC synthesis .

Reaction Challenges and Solutions

-

Byproduct Formation: Avoided by replacing DMF with DMSO.

-

Purification: Simplified due to reduced side products in optimized conditions .

Comparative Reactivity

| Feature | This compound | Pomalidomide-PEG4-amine |

|---|---|---|

| Solubility | High (PEG5 spacer) | Moderate |

| Conjugation Efficiency | 84–92% (primary amines) | 60–75% |

| Stability | Enhanced (acid terminal) | Lower |

Aplicaciones Científicas De Investigación

PROTAC Development

Pomalidomide 4'-PEG5-acid serves as a crucial building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce targeted protein degradation. By utilizing cereblon ligands like pomalidomide, researchers can selectively degrade proteins involved in various diseases, including cancer.

- Mechanism : The compound binds to cereblon, an E3 ubiquitin ligase, facilitating the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism has been shown to effectively reduce the levels of oncogenic proteins in cancer cells .

Cancer Therapeutics

Pomalidomide itself is an established treatment for multiple myeloma and has been associated with improved patient outcomes when combined with dexamethasone. The incorporation of this compound into therapeutic strategies aims to enhance the efficacy and specificity of treatments.

- Clinical Insights : Studies have demonstrated that pomalidomide-based regimens can lead to significant improvements in overall survival rates among patients with relapsed or refractory multiple myeloma (RRMM) .

Case Study 1: Efficacy in Relapsed/Refractory Multiple Myeloma

A cohort study involving 748 patients with RRMM examined the outcomes of those treated with pomalidomide. Key findings included:

- Patients with preserved kidney function had better overall survival compared to those with chronic kidney disease (CKD).

- The study highlighted the importance of monitoring adverse kidney events and adjusting treatment protocols accordingly .

Case Study 2: Management of Adverse Events

Research on adverse events associated with pomalidomide treatment identified several common complications, including:

Mecanismo De Acción

Pomalidomide 4’-PEG5-acid exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to cereblon and recruiting target proteins for degradation via the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

Similar Compounds

Pomalidomide-PEG5-azide: Another PROTAC building block with a similar structure but different functional groups.

Lenalidomide-PEG5-acid: A related compound used in similar applications but with distinct chemical properties

Uniqueness

Pomalidomide 4’-PEG5-acid is unique due to its specific combination of a cereblon ligand and a PEG5 linker, which provides enhanced solubility and stability. This makes it particularly suitable for use in PROTAC technology and targeted protein degradation research .

Actividad Biológica

Pomalidomide 4'-PEG5-acid is a novel compound that serves as a functionalized cereblon ligand, primarily utilized in PROTAC (Proteolysis Targeting Chimera) research and development. This compound integrates an E3 ligase ligand with a PEG5 linker and a terminal carboxylic acid, facilitating its conjugation to target protein ligands. The biological activity of this compound is significant in the context of targeted protein degradation, which is an emerging strategy in drug discovery and cancer therapy.

- Chemical Name: 3-[[14-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-3,6,9,12-tetraoxatetradec-1-yl]oxy]propanoic acid

- Molecular Formula: C26H35N3O11

- Molecular Weight: 565.58 g/mol

- Purity: ≥95%

- CAS Number: 2139348-63-1

Pomalidomide acts through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and subsequent degradation of specific target proteins involved in various cellular processes, including those related to cancer cell survival and proliferation. The PEG5 linker enhances solubility and stability while allowing for flexibility in conjugation to other molecules.

Biological Activity and Efficacy

The biological activity of this compound has been characterized through various studies:

- Targeted Protein Degradation : As a PROTAC component, it has shown efficacy in degrading proteins that are otherwise difficult to target with traditional small-molecule inhibitors. This is particularly relevant for oncogenic proteins in multiple myeloma (MM) and other malignancies.

- Clinical Relevance : Pomalidomide itself has been approved for treating relapsed/refractory multiple myeloma (RRMM). Clinical studies indicate that it can improve patient outcomes when combined with dexamethasone, although it carries risks of hematologic toxicities such as neutropenia and thrombocytopenia .

Table 1: Summary of Adverse Events Associated with Pomalidomide

| Adverse Event | Incidence (%) |

|---|---|

| Neutropenia | 53 |

| Anemia | 38 |

| Thrombocytopenia | 26 |

| Infections | Variable |

| Fatigue | 3.2 |

Case Studies

Several case studies highlight the clinical implications of Pomalidomide:

- Case Study 1 : A patient with RRMM experienced significant tumor reduction after being treated with a combination of Pomalidomide and dexamethasone. Despite initial success, the patient developed severe neutropenia, necessitating close monitoring and dose adjustments.

- Case Study 2 : In another instance, a patient receiving Pomalidomide monotherapy reported manageable side effects but developed pneumonia, which was successfully treated without discontinuing the drug.

These cases underscore the importance of balancing efficacy with safety in clinical applications.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying Pomalidomide's action:

- A systematic review indicated that Pomalidomide-based regimens had varying rates of adverse events compared to other immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide .

- Research has shown that the incorporation of PEG linkers enhances the pharmacokinetic properties of cereblon ligands, improving their therapeutic index by reducing off-target effects .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCQLKMOQUEEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.